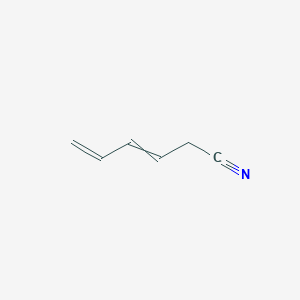![molecular formula C23H25I2PPtS2 B14518783 [Bis(ethylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum CAS No. 62379-43-5](/img/structure/B14518783.png)
[Bis(ethylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(ethylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum is a complex organometallic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(ethylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum typically involves multi-step reactions. The initial step often includes the preparation of the iodanyl and phosphane precursors. These precursors are then reacted under controlled conditions to form the final compound. Common reagents used in the synthesis include ethyl sulfide, iodine, and triphenylphosphine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
[Bis(ethylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The iodine and phosphane groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction could produce lower oxidation state species. Substitution reactions can result in a variety of derivatives with different functional groups replacing the iodine or phosphane moieties.
Scientific Research Applications
Chemistry
In chemistry, [Bis(ethylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum is studied for its catalytic properties. It has shown potential as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation and hydrogenation.
Biology
The compound’s unique structure and reactivity make it a candidate for biological studies. Researchers are investigating its potential as an anticancer agent, given the known cytotoxic properties of platinum-based compounds.
Medicine
In medicine, this compound is being explored for its therapeutic applications. Its ability to interact with biological molecules and disrupt cellular processes is of particular interest for developing new treatments for cancer and other diseases.
Industry
In the industrial sector, the compound’s catalytic properties are being leveraged for various applications, including the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in industrial processes.
Mechanism of Action
The mechanism of action of [Bis(ethylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the disruption of their normal functions. This interaction can trigger a cascade of cellular events, ultimately resulting in cell death, which is particularly relevant for its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based compound used in chemotherapy.
Oxaliplatin: A platinum compound with a different ligand structure, used in cancer treatment.
Uniqueness
What sets [Bis(ethylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum apart from these similar compounds is its unique combination of iodine and phosphane ligands. This unique structure imparts distinct reactivity and stability characteristics, making it a valuable subject of study for various applications.
Properties
CAS No. |
62379-43-5 |
|---|---|
Molecular Formula |
C23H25I2PPtS2 |
Molecular Weight |
845.4 g/mol |
IUPAC Name |
[bis(ethylsulfanyl)methylidene-λ3-iodanyl]-iodo-triphenyl-λ5-phosphane;platinum |
InChI |
InChI=1S/C23H25I2PS2.Pt/c1-3-27-23(28-4-2)25-26(24,20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22;/h5-19H,3-4H2,1-2H3; |
InChI Key |
DDIGWZMCQONLDC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=IP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)I)SCC.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2,3-Dimethylnaphthalen-1-yl)amino]phenyl}acetic acid](/img/structure/B14518701.png)


![2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine](/img/structure/B14518716.png)

![5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one](/img/structure/B14518723.png)
![3-[3-(Dimethylamino)propyl]-6-ethoxy-1,3-benzoxazol-2(3H)-one](/img/structure/B14518727.png)

![2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid](/img/structure/B14518745.png)


![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, methyl ester](/img/structure/B14518766.png)

![Ethyl 5-chloro-2-{[(ethoxycarbonyl)oxy]methyl}benzoate](/img/structure/B14518773.png)
